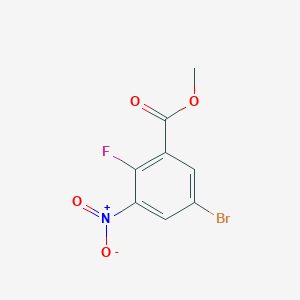

Methyl 5-bromo-2-fluoro-3-nitrobenzoate

Description

Methyl 5-bromo-2-fluoro-3-nitrobenzoate (CAS: 1153279-80-1) is a substituted aromatic ester with the molecular formula C₈H₅BrFNO₄ and a molecular weight of 264.01 g/mol . Its structure features a benzoate core substituted with bromine (position 5), fluorine (position 2), and a nitro group (position 3), with a methyl ester at the carboxyl position. Key identifiers include:

- SMILES:

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])F - InChIKey: ODDWYOBMSSXDDU-UHFFFAOYSA-N .

Properties

IUPAC Name |

methyl 5-bromo-2-fluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDWYOBMSSXDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656053 | |

| Record name | Methyl 5-bromo-2-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154278-17-7 | |

| Record name | Methyl 5-bromo-2-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-bromo-2-fluoro-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-fluoro-3-nitrobenzoate typically involves the esterification of 5-bromo-2-fluoro-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.

Ester Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide under reflux conditions.

Major Products Formed:

Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

Reduction: The major product is 5-amino-2-fluoro-3-nitrobenzoate.

Ester Hydrolysis: The product is 5-bromo-2-fluoro-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 5-bromo-2-fluoro-3-nitrobenzoate is utilized in several scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibitors and as a probe for biochemical assays.

Medicine: Potential use in the development of anti-inflammatory and analgesic drugs.

Industry: As a precursor for the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-fluoro-3-nitrobenzoate is primarily related to its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. The bromine and fluorine atoms can influence the reactivity and stability of the compound in various chemical environments . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Variations

Methyl 5-bromo-2-methyl-3-nitrobenzoate (CAS: 220514-28-3)

- Molecular Formula: C₉H₈BrNO₄ (MW: 274.07 g/mol) .

- Key Differences : Replaces fluorine at position 2 with a methyl group.

- Impact :

- Electron Effects : Methyl is electron-donating, while fluorine is electron-withdrawing. This alters the aromatic ring’s electronic density, affecting reactivity in substitution reactions.

- Steric Effects : The bulkier methyl group may hinder reactions at adjacent positions compared to fluorine.

4-Bromo-2-fluoro-3-nitrobenzoic Acid (CAS: 99277-71-1)

- Molecular Formula: C₇H₃BrFNO₄ (MW: 263.01 g/mol) .

- Key Differences : Carboxylic acid (-COOH) replaces the methyl ester (-COOCH₃).

- Impact :

- Solubility : The acid form is more polar, enhancing solubility in aqueous media.

- Reactivity : Carboxylic acids undergo decarboxylation or form salts, whereas esters participate in transesterification or hydrolysis.

3-Bromo-5-fluoro-2-nitrobenzoic Acid (CAS: 6307-83-1)

- Molecular Formula: C₇H₃BrFNO₄ (MW: 263.01 g/mol) .

- Key Differences : Substituent positions differ (bromine at position 3, nitro at position 2).

- Impact :

- Regioselectivity : Alters directing effects in electrophilic substitution. Nitro groups (meta-directing) and halogens (ortho/para-directing) compete, influencing reaction pathways.

Physical and Chemical Properties

Notes:

Biological Activity

Methyl 5-bromo-2-fluoro-3-nitrobenzoate is a synthetic organic compound with notable biological activity. Its structure, characterized by a bromine atom, a fluorine atom, and a nitro group on a benzoate framework, suggests potential applications in pharmacology, particularly in antitumor and antimicrobial domains. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrFNO

- Molecular Weight : 252.03 g/mol

- IUPAC Name : this compound

The presence of halogen substituents (bromine and fluorine) and the nitro group significantly influence the compound's reactivity and biological interactions.

This compound exhibits various biochemical activities:

- Enzyme Interaction : It is known to interact with enzymes involved in oxidative stress responses and inflammatory pathways. The compound can act as an inhibitor by binding to the active sites of these enzymes, thereby altering their activity and impacting cellular signaling pathways.

- Cellular Effects : The compound influences cell function by modulating key signaling pathways, including MAPK, which is crucial for regulating gene expression related to cell growth and apoptosis.

- Metabolic Pathways : It affects metabolic processes by inhibiting critical enzymes in glycolysis and the citric acid cycle, leading to reduced energy production and altered metabolite levels.

The molecular mechanism underlying the biological activity of this compound involves:

- Binding Interactions : The compound binds to specific biomolecules, including enzymes and receptors, which may inhibit certain biological pathways. This binding can lead to downstream effects on gene expression and cellular function .

- Induction of Oxidative Stress : At higher concentrations, it may induce oxidative stress and inflammation within cells, contributing to cytotoxicity.

Research Findings

Numerous studies have investigated the biological activity of this compound:

Table 1: Summary of Research Findings

Case Studies

-

Antitumor Activity :

- A study evaluated the cytotoxic effects of this compound on several cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The mechanism involved apoptosis induction through the activation of caspase pathways.

-

Antimicrobial Properties :

- Another investigation focused on its antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated promising results, inhibiting bacterial growth effectively at low concentrations.

Dosage Effects

The biological activity of this compound varies significantly with dosage:

- Low Doses : Primarily act as enzyme inhibitors with minimal toxicity.

- High Doses : Induce oxidative stress and inflammation, leading to cellular apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.